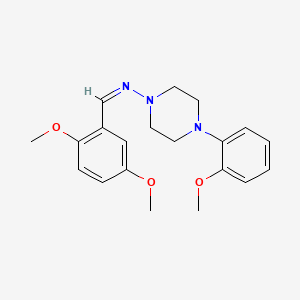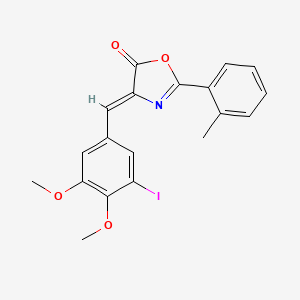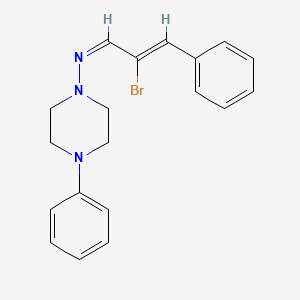![molecular formula C20H25N3O3 B3897226 (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine](/img/structure/B3897226.png)
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine
Overview
Description
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine is a synthetic organic compound that belongs to the class of imines. This compound features a piperazine ring substituted with methoxyphenyl groups, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.
Substitution reactions: The piperazine ring can be substituted with methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products
Oxidation products: May include quinones or other oxidized derivatives.
Reduction products: Typically amines.
Substitution products: Various substituted piperazines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with piperazine rings are often investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine
Pharmaceuticals: The compound may serve as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Industry
Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine: can be compared with other piperazine derivatives, such as:
Uniqueness
The unique combination of methoxyphenyl groups and the imine bond in this compound may impart distinct chemical and biological properties, differentiating it from other piperazine derivatives.
Properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-7-5-4-6-17(18)22-10-12-23(13-11-22)21-15-16-8-9-19(25-2)20(14-16)26-3/h4-9,14-15H,10-13H2,1-3H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKUZMIOIVPJG-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3897146.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897154.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2E)-3-(2-furyl)prop-2-en-1-yl]piperidin-3-ol](/img/structure/B3897161.png)
![4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897170.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B3897184.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3897207.png)
![(1Z)-1-(4-Bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-imine](/img/structure/B3897218.png)
![(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE](/img/structure/B3897227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3897233.png)

![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897243.png)


